molecular formula C9H13N3O3S B14833183 N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14833183
M. Wt: 243.29 g/mol
InChI Key: PHYWAFCQVADQTD-UHFFFAOYSA-N
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Description

N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol . This compound contains a sulfonamide group, which is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(6-amino-5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-6-4-8(9(10)11-5-6)15-7-2-3-7/h4-5,7,12H,2-3H2,1H3,(H2,10,11)

InChI Key

PHYWAFCQVADQTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. For instance, the reaction of a sulfonyl chloride with an amine group in the presence of a base such as pyridine can yield the desired sulfonamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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